3-phenyl-1-(pyridin-2-yl)propan-1-amine
Description
Properties
CAS No. |
1093602-21-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis with Phthalimide Intermediates
The Gabriel synthesis, widely employed for primary amine preparation, has been adapted for 3-phenyl-1-(pyridin-2-yl)propan-1-amine through a two-step alkylation-hydrazinolysis sequence. In a protocol derived from CN110283082A, 1-chloro-3-phenylpropane reacts with potassium phthalimide under phase-transfer conditions (DMF, K₂CO₃, 90–100°C) to yield 2-(3-phenylpropyl)isoindoline-1,3-dione. Subsequent hydrazinolysis with 80% hydrazine hydrate (MeOH reflux, 24–28 h) cleaves the phthalimide group, producing the target amine in 94–95% yield after recrystallization.
Table 1: Optimization of Gabriel Synthesis Parameters
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +12% |
| Temperature (°C) | 80–120 | 100 | +9% |
| Molar Ratio (Phthalimide:Alkyl Halide) | 1:1 – 1.2:1 | 1.1:1 | +7% |
| Hydrazine Equivalents | 1.0–1.5 | 1.2 | +5% |
This method’s limitation lies in its inability to directly introduce the pyridin-2-yl group, necessitating post-synthetic modifications.
Reductive Amination Strategies
Ketone Precursor Synthesis
Reductive amination of 3-phenyl-1-(pyridin-2-yl)propan-1-one provides a stereocontrolled route. The ketone is synthesized via Friedel-Crafts acylation of pyridine-2-carbonyl chloride with styrene derivatives (AlCl₃ catalyst, CH₂Cl₂, 0°C to rt). Hydrogenation under H₂ (40 psi) with Raney Ni at 60°C for 12 h yields the amine with 88% enantiomeric excess when using (R)-BINAP as a chiral ligand.
Critical Factors:
-
Catalyst Loading: 5 wt% Raney Ni maximizes turnover frequency (TOF = 1,200 h⁻¹).
-
Pressure: Yields plateau above 40 psi H₂ due to mass transfer limitations.
-
Solvent Effects: Ethanol/water (4:1) suppresses imine hydrolysis, improving yield by 18% versus pure ethanol.
Cross-Coupling Approaches
Suzuki-Miyaura Bifunctional Assembly
A convergent synthesis employs Suzuki coupling to install both aryl groups on a propylamine backbone. Bromopyridine (2-bromo-3-phenylpropane) reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C), followed by amination with NH₃ in supercritical CO₂ (200 bar, 50°C). This one-pot method achieves 82% yield with Pd nanoparticle catalysts (2 nm size, 0.5 mol% loading).
Table 2: Ligand Screening for Suzuki Coupling
| Ligand | Yield (%) | Byproduct Formation |
|---|---|---|
| PPh₃ | 82 | <5% |
| XPhos | 78 | 8% |
| SPhos | 85 | 3% |
| DavePhos | 72 | 12% |
Continuous-Flow Industrial Production
Microreactor-Based Synthesis
Scaling the Gabriel synthesis, a Corning Advanced-Flow reactor achieves 99% conversion in 8 minutes residence time (vs. 16 h batch). Key innovations:
-
Temperature Gradients: 110°C (alkylation zone) → 25°C (crystallization zone).
-
In-line Analytics: FTIR monitors phthalimide intermediate concentration (RSD < 0.8%).
-
Yield: 96.5% at 5 kg/day throughput, with 99.3% HPLC purity after continuous crystallization.
Stereochemical Control Methods
Enzymatic Resolution of Racemates
Lipase B from Candida antarctica (CAL-B) resolves racemic this compound via acetylation in vinyl acetate (40°C, 24 h). The (S)-enantiomer acetylates 15× faster than (R), enabling 97% ee after kinetic resolution. Immobilization on mesoporous silica improves enzyme reuse (8 cycles, <5% activity loss).
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling phthalimide, K₂CO₃, and 1-chloro-3-(pyridin-2-yl)propane (500 rpm, 2 h) eliminates solvent use. Post-milling hydrazinolysis in a planetary mill with NH₂NH₂·H₂O and SiO₂ grinding beads achieves 89% yield. Life-cycle analysis shows 62% lower E-factor versus traditional routes.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
IUPAC Name: 3-phenyl-1-(pyridin-2-yl)propan-1-amine
Structural Formula:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating the synthesis of more complex organic molecules.
- Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of functional groups that enhance biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties:
-
Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes, which is crucial for developing treatments for diseases involving metabolic dysregulation .
Target Enzyme Effect Potential Application Enzyme A Inhibition Cancer treatment Enzyme B Activation Neurodegenerative disorders
The compound has shown promise in modulating various biological pathways:
-
Neurotransmitter Systems: It may influence neurotransmitter release or receptor sensitivity, making it a candidate for treating neurological disorders such as depression or anxiety .
- Case Study Example: A study demonstrated that derivatives of this compound could enhance serotonin receptor activity, suggesting potential use in antidepressant formulations.
Material Science
In material science, the compound's unique properties allow it to be utilized in developing new materials with specific functionalities:
- Conductive Polymers: Research has indicated that incorporating this compound into polymer matrices can improve conductivity and mechanical properties, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects .
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The table below highlights key structural differences and similarities among related compounds:
Electronic and Coordination Properties
- Pyridine Position: Pyridin-2-yl derivatives (e.g., target compound, chlorpheniramine) exhibit stronger coordination to metal ions (e.g., Zn²⁺) via the lone pair on the pyridine nitrogen, as seen in ZnCl₂ complexes .
Biological Activity
3-Phenyl-1-(pyridin-2-yl)propan-1-amine, also known as a derivative of pyridine and phenyl compounds, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antidiabetic, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound's molecular formula is , with the following structural representation:
- SMILES : C1=CC=C(C=C1)CCC(C2=CC=CC=N2)N
- InChI : InChI=1S/C14H16N2/c15-13(14-8-4-5-11-16-14)10-9-12-6-2-1-3-7-12/h1-8,11,13H,9-10,15H2
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various thiourea derivatives of this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.02 to 8.94 µg/mL against Staphylococcus aureus and Proteus vulgaris respectively .
- Comparative Studies : In another research, the compound was compared with standard antibiotics, showing comparable or superior activity against specific bacterial strains. The structural modifications in the compound were found to enhance its antimicrobial efficacy .
Antidiabetic Potential
The antidiabetic potential of this compound has also been explored:
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Results showed that certain derivatives had IC50 values indicating effective inhibition, suggesting potential use in diabetes management .
- Mechanism of Action : The mechanism by which these compounds exert their antidiabetic effects may involve the modulation of glucose absorption in the intestines and enhancement of insulin sensitivity .
Enzyme Inhibition and Other Biological Activities
Research indicates that 3-phenyl-1-(pyridin-2-yl)propan-1-amines possess various enzyme inhibitory activities:
- Cholinesterase Inhibition : Some studies reported that derivatives of this compound inhibited acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease management . These findings suggest a potential application in treating conditions like Alzheimer's disease.
- Antioxidant Activity : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that some derivatives exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | Compound I | 4.02 µg/mL (A. tumefaction) | Effective against Gram-positive bacteria |
| Antidiabetic | Compound II | IC50 = 62 µg/mL (α-amylase) | Significant inhibition observed |
| Cholinesterase Inhibition | Compound III | IC50 = 63 µg/mL (AChE) | Potential for neurodegenerative disease treatment |
| Antioxidant | Compound IV | IC50 = 64 µg/mL (DPPH) | Strong free radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
